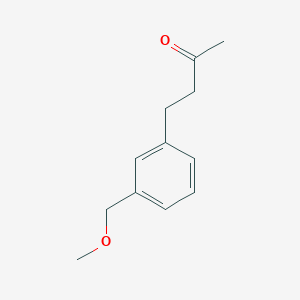

4-(3-(Methoxymethyl)phenyl)butan-2-one

Description

4-(3-(Methoxymethyl)phenyl)butan-2-one is a ketone derivative featuring a phenyl ring substituted with a methoxymethyl group at the meta position and a butan-2-one backbone. Its methoxymethyl substituent likely influences electronic properties (e.g., electron-donating effects) and steric bulk, affecting reactivity and biological interactions .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-[3-(methoxymethyl)phenyl]butan-2-one |

InChI |

InChI=1S/C12H16O2/c1-10(13)6-7-11-4-3-5-12(8-11)9-14-2/h3-5,8H,6-7,9H2,1-2H3 |

InChI Key |

LBXUMBJAHKSEJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC(=CC=C1)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Methoxymethyl)phenyl)butan-2-one can be achieved through several pathways. One commonly adopted method involves the reaction of 3-(Methoxymethyl)benzaldehyde with a suitable butanone derivative under acidic or basic conditions. Catalysts such as Lewis acids or base catalysts like sodium hydroxide can be employed to facilitate the condensation reaction.

Industrial Production Methods: Industrial production often involves optimized large-scale synthesis techniques. Continuous flow reactors and catalytic methods are employed to ensure high yield and purity. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 4-(3-(Methoxymethyl)phenyl)butan-2-one undergoes various chemical reactions including:

Oxidation: Oxidative cleavage of the phenylbutanone skeleton can lead to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction processes can yield alcohol derivatives, with conditions involving hydride donors like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethyl group can be involved in nucleophilic substitution reactions, yielding derivatives with different functional groups.

Common Reagents and Conditions Used in These Reactions:

Oxidation: KMnO₄, Na₂Cr₂O₇ under acidic or basic conditions.

Reduction: NaBH₄, LiAlH₄ in solvents like ethanol or THF.

Substitution: Nucleophiles such as amines, thiols under neutral or basic conditions.

Major Products Formed from These Reactions: The major products can vary widely based on the specific conditions and reagents used. They include phenolic derivatives, alcohols, and substituted butanones.

Scientific Research Applications

4-(3-(Methoxymethyl)phenyl)butan-2-one has extensive applications in scientific research, particularly in:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the development of more complex molecules.

Biology: Its biological activity is under study for potential pharmaceutical applications, including its role as a lead compound in drug discovery.

Medicine: Research includes evaluating its effects on various biological targets, aiming to harness its potential therapeutic benefits.

Industry: Utilized in the manufacturing of advanced materials and chemical products.

Mechanism of Action

Comparison with Other Similar Compounds: Comparatively, 4-(3-(Methoxymethyl)phenyl)butan-2-one stands out due to its methoxymethyl group, which imparts unique reactivity and selectivity in chemical reactions. Similar compounds include:

4-Phenylbutan-2-one

4-(3-Hydroxyphenyl)butan-2-one

4-(3-(Hydroxymethyl)phenyl)butan-2-one

These related compounds differ in their functional groups, leading to varying chemical and biological properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Polymerization Behavior

- The methacryloyloxy-substituted analog polymerizes into materials with high glass transition temperatures (Tg: 83°C), indicating rigidity. Copolymerization with lauryl methacrylate reduces Tg (44°C), demonstrating tunability for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.